

In-Depth Technical Guide to A-58365B: Chemical Structure, Properties, and Biological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

A-58365B, identified as N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide, is a synthetic compound characterized by a sulfonamide linkage between a ditrifluoromethylated phenyl ring and a hydroxycyclohexane moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data. While specific biological activity and detailed experimental protocols for **A-58365B** are not extensively documented in publicly available literature, this document consolidates the available information and provides context based on related chemical structures.

Chemical Structure and Identification

The chemical identity of **A-58365B** has been determined to be N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide based on its consistent representation in chemical databases.

Chemical Structure:

Caption: 2D Chemical Structure of A-58365B.

Table 1: Chemical Identifiers for A-58365B



Identifier	Value	
IUPAC Name	N-[3,5-bis(trifluoromethyl)phenyl]-2- hydroxycyclohexane-1-sulfonamide	
Molecular Formula	C14H15F6NO3S	
SMILES	C1CCC(C(C1)O)S(=O) (=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F	
InChI	InChI=1S/C14H15F6NO3S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)21-25(23,24)12-4-2-1-3-11(12)22/h5-7,11-12,21-22H,1-4H2	
InChlKey	XHSNIRZFDBPKJQ-UHFFFAOYSA-N	
PubChem CID	49804667[1]	

Physicochemical Properties

The physicochemical properties of **A-58365B** have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

Table 2: Computed Physicochemical Properties of A-58365B



Property	Value	Reference
Molecular Weight	391.33 g/mol	PubChem
XLogP3-AA (LogP)	3.9	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	10	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	391.06768349 Da	PubChem
Monoisotopic Mass	391.06768349 Da	PubChem
Topological Polar Surface Area	78.9 Ų	PubChem
Heavy Atom Count	25	PubChem
Complexity	638	PubChem

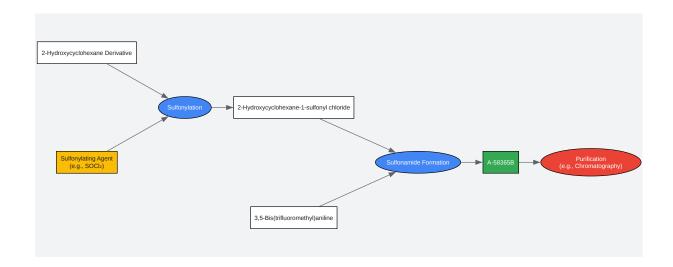
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of **A-58365B** are not readily available in the public domain. However, general synthetic strategies for related sulfonamide compounds can be inferred from the chemical literature.

General Synthesis Workflow (Hypothetical)

A plausible synthetic route for **A-58365B** would likely involve the reaction of a sulfonyl chloride derivative of 2-hydroxycyclohexane with 3,5-bis(trifluoromethyl)aniline. The following diagram illustrates a generalized workflow for such a synthesis.





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Caption: Hypothetical synthesis workflow for A-58365B.

Biological Activity and Signaling Pathways

Specific data on the biological targets and signaling pathways modulated by **A-58365B** is currently unavailable in the scientific literature. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the bis(trifluoromethyl)phenyl moiety is a common feature in various biologically active molecules, often contributing to increased metabolic stability and target affinity.

Potential Areas of Investigation

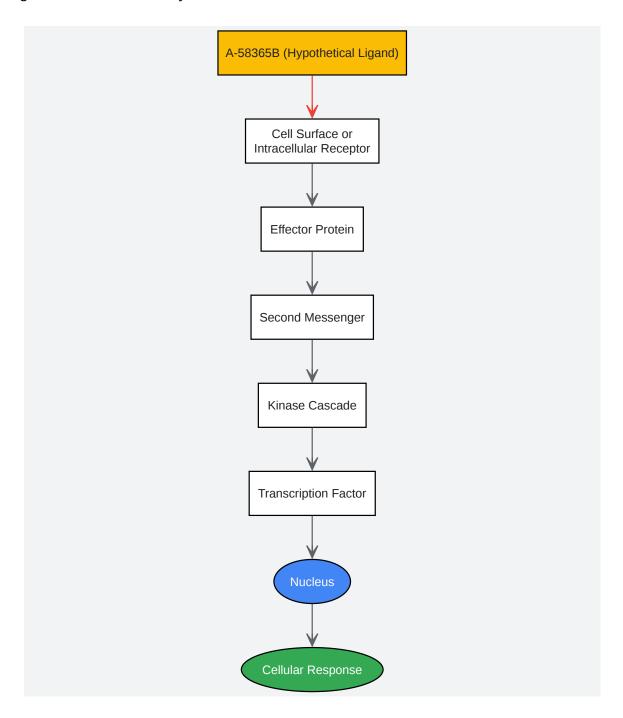
Given the structural motifs present in **A-58365B**, future research could explore its activity in the following areas:

- Enzyme Inhibition: Many sulfonamides are known to inhibit specific enzymes. Screening against panels of kinases, proteases, or other enzyme classes could reveal potential targets.
- Receptor Binding: The lipophilic nature of the molecule suggests it could interact with nuclear receptors or other intracellular signaling proteins.



 Antimicrobial Activity: As a sulfonamide, evaluating its efficacy against various bacterial or fungal strains would be a logical starting point.

The following diagram illustrates a generic signal transduction pathway that could be investigated for modulation by **A-58365B**.



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Caption: Generic signaling pathway for investigation.



Conclusion

A-58365B, or N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide, is a compound with a well-defined chemical structure and predictable physicochemical properties. While its specific biological functions and the experimental methodologies for its handling are not yet detailed in accessible scientific literature, its structural features suggest potential for biological activity. This guide serves as a foundational resource for researchers interested in exploring the therapeutic or scientific potential of this and structurally related molecules. Further investigation is warranted to elucidate its mechanism of action and to develop detailed protocols for its synthesis and biological characterization.

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